3-Bromo-6-cyclopropylpyridazine
Overview
Description
3-Bromo-6-cyclopropylpyridazine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a cyclopropyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-cyclopropylpyridazine typically involves the bromination of 6-cyclopropylpyridazine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-cyclopropylpyridazine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 6-cyclopropylpyridazine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: 6-cyclopropylpyridazine
Substitution: Hydroxylated or aminated derivatives of this compound
Scientific Research Applications
3-Bromo-6-cyclopropylpyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
3-Bromo-6-cyclopropylpyridazine is similar to other brominated pyridazines, such as 3-Bromo-4-methylpyridazine and 3-Bromo-5-ethylpyridazine. the presence of the cyclopropyl group makes it unique, as it influences the compound's reactivity and biological activity. The cyclopropyl group can enhance the compound's stability and binding affinity to biological targets.
Comparison with Similar Compounds
3-Bromo-4-methylpyridazine
3-Bromo-5-ethylpyridazine
3-Bromo-2,5-dimethylpyridazine
3-Bromo-6-methylpyridazine
Properties
IUPAC Name |
3-bromo-6-cyclopropylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUAVZSBRXLSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671689 | |
Record name | 3-Bromo-6-cyclopropylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046816-40-3 | |
Record name | 3-Bromo-6-cyclopropylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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